molecular formula C20H20N2O5S B4433832 3-methyl-N-(3-morpholin-4-ylsulfonylphenyl)-1-benzofuran-2-carboxamide

3-methyl-N-(3-morpholin-4-ylsulfonylphenyl)-1-benzofuran-2-carboxamide

Cat. No.: B4433832
M. Wt: 400.4 g/mol
InChI Key: ZJNCDBPRKHQVEK-UHFFFAOYSA-N
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Description

Structure and Key Features: This compound comprises a benzofuran core substituted with a methyl group at position 3 and a carboxamide group at position 2. The carboxamide nitrogen is linked to a phenyl ring bearing a morpholin-4-ylsulfonyl substituent at the meta position. This sulfonylmorpholine group enhances solubility and may facilitate interactions with biological targets, such as enzymes or receptors.

Properties

IUPAC Name

3-methyl-N-(3-morpholin-4-ylsulfonylphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S/c1-14-17-7-2-3-8-18(17)27-19(14)20(23)21-15-5-4-6-16(13-15)28(24,25)22-9-11-26-12-10-22/h2-8,13H,9-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJNCDBPRKHQVEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC(=CC=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101332770
Record name 3-methyl-N-(3-morpholin-4-ylsulfonylphenyl)-1-benzofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101332770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85269633
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

746611-95-0
Record name 3-methyl-N-(3-morpholin-4-ylsulfonylphenyl)-1-benzofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101332770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(3-morpholin-4-ylsulfonylphenyl)-1-benzofuran-2-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.

    Introduction of the Morpholinylsulfonylphenyl Group: This step involves the sulfonylation of the benzofuran core with a morpholinylsulfonyl chloride derivative under basic conditions.

    Formation of the Carboxamide Functionality: The final step involves the amidation of the sulfonylated benzofuran intermediate with an appropriate amine, such as 3-methylamine, under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(3-morpholin-4-ylsulfonylphenyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the sulfonyl or carboxamide groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-methyl-N-(3-morpholin-4-ylsulfonylphenyl)-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-methyl-N-(3-morpholin-4-ylsulfonylphenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Research Findings and Implications

  • HDAC Inhibition : Analogs like C8 demonstrate that benzofuran carboxamides with sulfonamide/morpholine groups are viable HDAC inhibitors, likely due to zinc-binding motifs and hydrophobic capping regions .
  • Solubility vs. Bioactivity : The morpholinylsulfonyl group in the target compound balances solubility and target affinity better than hydrophobic groups (e.g., methylphenylsulfanyl) or rigid linkers (e.g., ethynyl) .
  • Structural Flexibility : Compounds with heterocyclic linkers (e.g., piperidine in ) may offer tunable pharmacokinetics, whereas benzothiophene analogs prioritize stability over solubility .

Biological Activity

3-methyl-N-(3-morpholin-4-ylsulfonylphenyl)-1-benzofuran-2-carboxamide is a compound that belongs to the class of benzofurancarboxamides, which are known for their diverse biological activities. This article explores its biological activity, particularly focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-methyl-N-(3-morpholin-4-ylsulfonylphenyl)-1-benzofuran-2-carboxamide is C18H20N2O4SC_{18}H_{20}N_{2}O_{4}S with a molar mass of 360.43 g/mol. The compound features a benzofuran core, a carboxamide group, and a morpholinylsulfonyl substituent, which may contribute to its biological activity.

Anticancer Properties

Recent studies have investigated the anticancer potential of related benzofuran derivatives. One significant study reported the synthesis and biological assessment of various 3-methylbenzofurans, including those with morpholino groups. The results indicated that these compounds exhibit promising antiproliferative effects against non-small cell lung carcinoma (NSCLC) cell lines, specifically A549 and NCI-H23.

  • In vitro Activity : The compounds demonstrated IC50 values ranging from 1.48 µM to 68.9 µM against the A549 cell line, indicating effective growth inhibition. The most potent compound in this series, 4b , showed an IC50 comparable to staurosporine (1.52 µM) .
CompoundIC50 (A549)IC50 (NCI-H23)Mechanism
4b1.48 µMNot reportedApoptosis induction
15a2.52 µM29.75 µMApoptosis induction
16a1.50 µM0.49 µMApoptosis induction
  • Mechanism of Action : The study highlighted that the most active compounds induced apoptosis in cancer cells, as evidenced by Annexin V/PI staining assays. For instance, compound 4b induced apoptosis in 42.05% of A549 cells compared to only 1.37% in control cells .

VEGFR-2 Inhibition

Additionally, the derivatives exhibited inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in cancer therapy due to its role in angiogenesis.

  • VEGFR-2 IC50 Values :
    • Compound 4b : 77.97 nM
    • Compound 15a : 132.5 nM
    • Compound 16a : 45.4 nM

These findings suggest that modifications to the benzofuran structure can enhance both antiproliferative and anti-angiogenic properties .

Case Studies

A specific case study involving the compound's derivatives showed significant promise in treating NSCLC:

  • Cell Line Studies : Various derivatives were tested against A549 and NCI-H23 cell lines.
    • The results demonstrated that structural modifications significantly affected their cytotoxicity.
    • Compounds with morpholino substitutions exhibited enhanced activity compared to their non-morpholino counterparts.
  • Apoptotic Effects : The apoptotic effects were confirmed through flow cytometry and further validated using caspase activity assays, indicating that these compounds trigger programmed cell death pathways in cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-methyl-N-(3-morpholin-4-ylsulfonylphenyl)-1-benzofuran-2-carboxamide
Reactant of Route 2
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3-methyl-N-(3-morpholin-4-ylsulfonylphenyl)-1-benzofuran-2-carboxamide

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